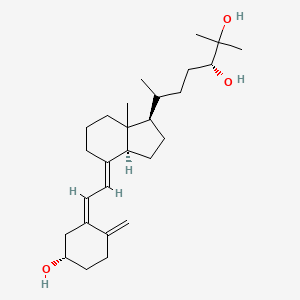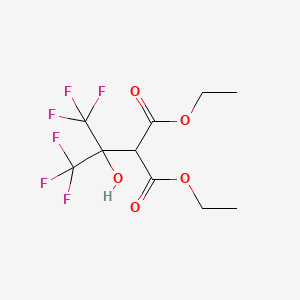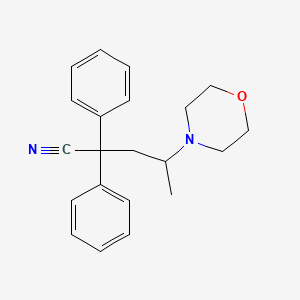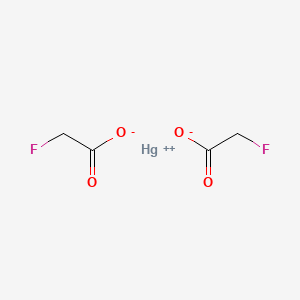
Mercury (II) fluoroacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mercury (II) fluoroacetate is a chemical compound that contains mercury in its +2 oxidation state and a fluoroacetate group. It is known for its high toxicity and potential applications in various fields of scientific research. The compound is of interest due to its unique chemical properties and the potential hazards it poses to both the environment and human health.
准备方法
Synthetic Routes and Reaction Conditions
Mercury (II) fluoroacetate can be synthesized through the reaction of mercury (II) oxide with fluoroacetic acid. The reaction typically occurs under controlled conditions to ensure the safe handling of the toxic materials involved. The general reaction is as follows:
HgO+2CH2FCOOH→Hg(CH2FCOO)2+H2O
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent safety measures due to the toxicity of both the reactants and the product. The use of specialized equipment to handle and contain mercury vapors and fluoroacetic acid is essential to prevent environmental contamination and ensure worker safety.
化学反应分析
Types of Reactions
Mercury (II) fluoroacetate undergoes various chemical reactions, including:
Oxidation: Mercury (II) can be oxidized to form mercury (II) oxide.
Reduction: Mercury (II) can be reduced to elemental mercury.
Substitution: The fluoroacetate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as oxygen or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or zinc can reduce mercury (II) to elemental mercury.
Substitution: Nucleophiles such as hydroxide ions or amines can substitute the fluoroacetate group.
Major Products Formed
Oxidation: Mercury (II) oxide.
Reduction: Elemental mercury.
Substitution: Various substituted mercury compounds depending on the nucleophile used.
科学研究应用
Mercury (II) fluoroacetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its effects on biological systems, particularly its toxicity and interaction with enzymes.
Medicine: Investigated for potential therapeutic applications, although its high toxicity limits its use.
Industry: Utilized in the production of certain specialized chemicals and materials.
作用机制
The mechanism of action of mercury (II) fluoroacetate involves its interaction with biological molecules, particularly enzymes. The compound inhibits the enzyme aconitase in the tricarboxylic acid cycle, leading to the accumulation of toxic intermediates and disruption of cellular metabolism. This inhibition is due to the formation of a stable complex between mercury (II) and the enzyme, preventing its normal function.
相似化合物的比较
Mercury (II) fluoroacetate can be compared with other mercury compounds such as:
Mercury (II) chloride: Similar in toxicity but differs in its chemical structure and reactivity.
Mercury (II) acetate: Shares some chemical properties but has different applications and reactivity.
Mercury (II) nitrate: Also highly toxic, used in different industrial and research applications.
This compound is unique due to the presence of the fluoroacetate group, which imparts distinct chemical properties and reactivity compared to other mercury compounds.
Conclusion
This compound is a compound of significant interest in various fields of scientific research due to its unique chemical properties and high toxicity Its preparation, chemical reactions, and applications are well-studied, although its use is limited by safety concerns
属性
CAS 编号 |
63905-89-5 |
|---|---|
分子式 |
C4H4F2HgO4 |
分子量 |
354.66 g/mol |
IUPAC 名称 |
2-fluoroacetate;mercury(2+) |
InChI |
InChI=1S/2C2H3FO2.Hg/c2*3-1-2(4)5;/h2*1H2,(H,4,5);/q;;+2/p-2 |
InChI 键 |
OBZWHGFOMFLASW-UHFFFAOYSA-L |
规范 SMILES |
C(C(=O)[O-])F.C(C(=O)[O-])F.[Hg+2] |
相关CAS编号 |
144-49-0 (Parent) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1S,4S,6S)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1-methyl-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B13418777.png)
![Methyl [5-(2-Fluorobenzoyl)-1H-benzimidazol-2-yl]carbamate](/img/structure/B13418781.png)
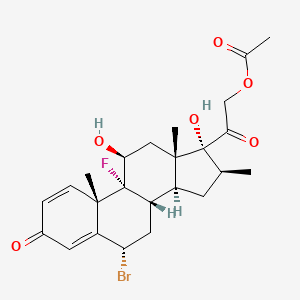

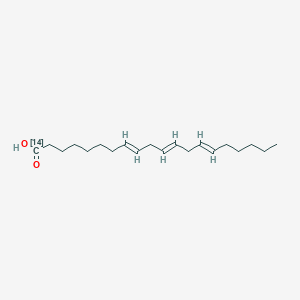
![2-(4-Chlorophenyl)-4-[[4-chloro-2-(trifluoromethyl)phenyl]azo]-2,4-dihydro-5-methyl-3H-pyrazol-3-one](/img/structure/B13418806.png)
![(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,11S,12aS,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13418810.png)
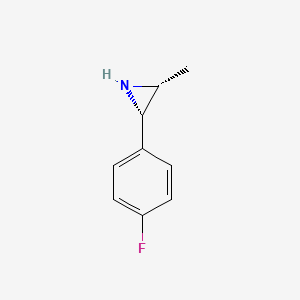
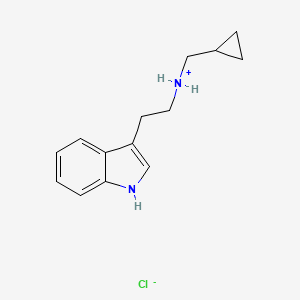
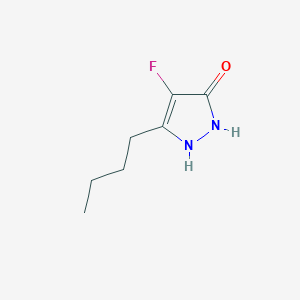
![[(2R,3S,4S)-5,5-difluorodispiro[2.0.24.13]heptan-2-yl]methanol](/img/structure/B13418830.png)
